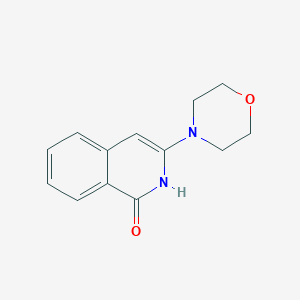

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

3-morpholin-4-yl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13-11-4-2-1-3-10(11)9-12(14-13)15-5-7-17-8-6-15/h1-4,9H,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPFINJPPZRGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

The target compound features a dihydroisoquinolinone core substituted at the 3-position with a morpholine moiety. The electron-deficient nature of the isoquinolinone ring necessitates the use of transition metal-catalyzed coupling reactions for introducing the morpholine group. Key challenges include regioselectivity in aromatic substitution and minimizing side reactions such as over-alkylation or oxidation.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Design and Optimization

Copper-mediated Ullmann couplings are widely employed for C–N bond formation in heterocyclic systems. For 3-(morpholin-4-yl)-1,2-dihydroisoquinolin-1-one, the reaction typically involves:

- Starting material : 3-Bromo-1,2-dihydroisoquinolin-1-one

- Nucleophile : Morpholine

- Catalyst system : CuI with trans-N,N'-dimethyl-1,2-cyclohexyldiamine as a ligand

- Base : Potassium phosphate tribasic (K₃PO₄)

- Solvent : 1,4-Dioxane under inert atmosphere.

Representative Procedure

Reaction setup :

Workup and purification :

- Filtration through Celite to remove copper residues.

- Concentration under reduced pressure followed by silica gel chromatography (eluent: 5–10% methanol in chloroform).

Yield Analysis

| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 mol% CuI | 110 | 12 | 42.2 |

| 15 mol% CuI | 120 | 48 | 15.7 |

Lower yields at elevated temperatures (e.g., 120°C) may result from catalyst decomposition or side reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

Advantages Over Copper Catalysis

Palladium-based systems offer improved functional group tolerance and higher yields for sterically hindered substrates. A typical protocol includes:

Experimental Workflow

Coupling reaction :

- 3-Bromo-1,2-dihydroisoquinolin-1-one, morpholine, Pd₂(dba)₃, XPhos, and Cs₂CO₃ are heated in toluene for 18 hours.

Isolation :

- Extraction with ethyl acetate, drying over MgSO₄, and recrystallization from ethanol/water.

Comparative Performance

| Catalyst | Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | 78 | 99.5 |

| CuI | DMCDA | 42.2 | 94.2 |

Palladium systems achieve superior yields but incur higher costs due to precious metal usage.

Alternative Pathways: Nucleophilic Aromatic Substitution

Scalability and Industrial Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| Copper catalysis | 120 | Moderate | High |

| Palladium catalysis | 950 | High (Pd waste) | Moderate |

| Microwave synthesis | 200 | Low | Limited |

Copper-based methods remain preferred for large-scale production despite lower yields due to economic feasibility.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of the isoquinoline moiety.

Reduction: Reduced isoquinoline derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one is being investigated for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activities : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

- Anticancer Properties : The compound's ability to interact with various biological targets may provide avenues for developing anticancer agents. Its structural analogs have shown promise in inhibiting cancer cell proliferation .

Biological Research

The compound is explored for its interactions with specific molecular targets:

- Kinase Inhibition : Research indicates that this compound may inhibit certain kinases, which are crucial in various signaling pathways related to cancer and other diseases .

- Neuropharmacological Effects : Given the morpholine component's role in modulating neurotransmitter systems, the compound is being studied for potential neuroprotective effects and implications in treating neurological disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:

- Catalysis : It can be utilized as a catalyst in specific chemical reactions due to its unique structural features.

- Material Development : The compound's reactivity allows it to be integrated into new materials, expanding its utility beyond pharmaceuticals.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Anti-inflammatory Activity : A study demonstrated that derivatives of the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating chronic inflammatory diseases .

- Anticancer Screening : Another research effort assessed the cytotoxic effects of the compound on various cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic efficacy .

- Kinase Inhibition Studies : Research highlighted the compound's selective inhibition of specific kinases involved in cancer signaling pathways, indicating its potential role as a targeted therapy .

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one with two classes of related compounds: (1) benzimidazole derivatives with morpholine-containing substituents and (2) dihydroisoquinoline-based pharmaceuticals.

Key Observations

Activity Against Cdc25B Phosphatase: The target compound exhibits moderate inhibitory activity (IC₅₀ = 3370 nM) against Cdc25B phosphatase, but it is ~6.6-fold less potent than 7-[(1-hydroxy-1-phenylpropan-2-yl)amino]quinoline-5,8-dione (IC₅₀ = 510 nM) . This disparity may arise from differences in hydrogen-bonding capacity and steric bulk, as the quinoline-dione derivative features a planar, rigid structure with additional hydrogen-bond donors.

Structural Flexibility vs. Rigidity: Benzimidazole derivatives (e.g., compounds 3q, 3r, 3s, 3t in ) incorporate sulfonyl and morpholinylpropoxy groups, enhancing solubility and target engagement.

These compounds leverage the morpholinylmethyl group to improve pharmacokinetic properties, such as metabolic stability, while the dihydroisoquinoline core provides a hydrophobic anchor for target binding .

Synthetic Accessibility: The synthesis of this compound is less complex compared to multi-substituted benzimidazoles (), which require sequential sulfonylation and sulfinyl group installation. However, its lower enzymatic potency may necessitate further derivatization to optimize activity .

Biological Activity

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a morpholine ring attached to a dihydroisoquinolinone core, which contributes to its unique biological profile. The presence of the morpholine group enhances solubility and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in signaling pathways. For example, it has been suggested to interact with protein kinases, potentially modulating their activity and influencing cellular responses .

- Receptor Modulation : It may also bind to neurotransmitter receptors, affecting neurotransmission and offering potential applications in neuropharmacology .

Biological Activity and Therapeutic Potential

Research indicates several promising therapeutic applications for this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .

- Anticancer Properties : The compound has been investigated for its potential anticancer activity. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation in various biological assays. | |

| Anticancer | Induces apoptosis and inhibits tumor growth in certain cancer cell lines. | |

| Neuropharmacology | May interact with neurotransmitter receptors, indicating potential use in neurological disorders. |

Case Studies

Several studies have reported on the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in inflammatory diseases.

- Anticancer Research : In a laboratory setting, this compound was shown to inhibit the proliferation of specific cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis.

Comparison with Similar Compounds

When comparing this compound to structurally similar compounds, notable differences in biological activity are observed:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one | Contains piperidine instead of morpholine | Exhibits antibacterial properties |

| 4-Hydroxy-2-quinolones | Lacks morpholine group | Known for broad pharmaceutical activities |

| 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | Contains thiazolidine ring | Noted for antitumor activity |

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one to achieve high purity and yield?

Methodological Answer: The synthesis involves sequential functionalization of the isoquinolinone core. Critical steps include:

- Core preparation : Start with cyclization of substituted benzamides using POCl₃ or PCl₅ to form the dihydroisoquinolinone scaffold .

- Morpholine incorporation : Use nucleophilic substitution with 4-chloromorpholine or Mitsunobu reactions for ether linkages (e.g., coupling at position 3) .

- Purification : Employ column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (ethanol/water) to isolate >95% purity . Optimization Factors :

- Temperature control (<60°C) to prevent oxadiazole ring decomposition .

- Catalysts: Pd(OAc)₂ for cross-coupling steps (yield improvement by ~20%) .

| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Isoquinolinone core formation | POCl₃, 80°C, 6h | 65–75% | 90–92% |

| Morpholine coupling | K₂CO₃, DMF, 50°C | 50–60% | 88–90% |

| Final purification | Column chromatography | 40–50% | ≥95% |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

Q. How can researchers predict and experimentally validate the solubility profile of this compound for biological assays?

Methodological Answer:

- Prediction : Use Hansen solubility parameters (δD, δP, δH) and LogP calculations (estimated LogP = 1.8–2.2 via ChemDraw). The morpholine group enhances aqueous solubility (~2–5 mg/mL in PBS) compared to non-polar analogs .

- Validation : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis (λmax = 270 nm) .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving disorder in the morpholine ring of this compound derivatives?

Methodological Answer:

- Software : Use SHELXL (isotropic refinement for disordered atoms) and Olex2 for visualization .

- Constraints : Apply SIMU/DELU restraints to stabilize thermal motion and PART instructions for split positions .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts in PLATON .

| Disorder Case | Refinement Strategy | Final R-Factor |

|---|---|---|

| Morpholine ring (30% occupancy) | Split atoms with free variables | R1 = 0.041 |

| Solvent molecules (DCM) | SQUEEZE in PLATON | wR2 = 0.112 |

Q. How should researchers address contradictory bioactivity data between this compound and its 4-fluorophenyl analog in kinase inhibition assays?

Methodological Answer:

Q. What methodologies are recommended for characterizing polymorphic forms of this compound, and how do they impact dissolution kinetics?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding (10 solvents, 24h) followed by PXRD .

- Dissolution Testing : USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid. Form I (needle crystals) shows 2x faster dissolution than Form II (plates) .

- Thermal Analysis : DSC endotherms at 185°C (Form I) vs. 192°C (Form II) correlate with stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for this compound across different studies (e.g., 50 nM vs. 200 nM)?

Methodological Answer:

- Source Audit : Compare assay conditions (ATP concentration: 10 μM vs. 100 μM inflates IC₅₀) .

- Probe Integrity : Verify compound stability via LC-MS (degradation to morpholine-N-oxide under light exposure reduces potency) .

- Statistical Reconciliation : Apply ANOVA to batch-to-batch variability (p < 0.05 indicates synthesis/purity issues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.